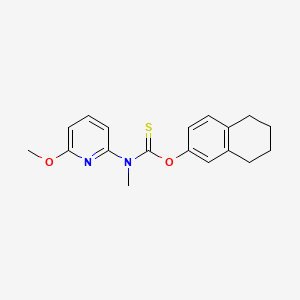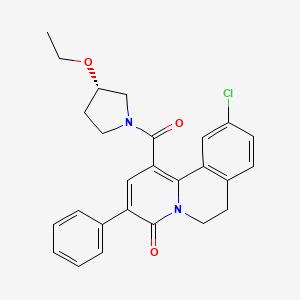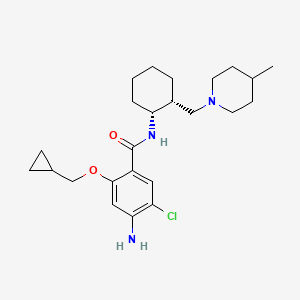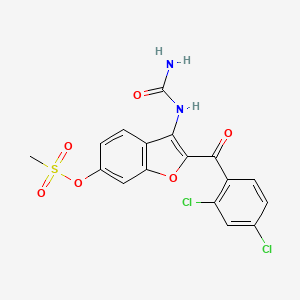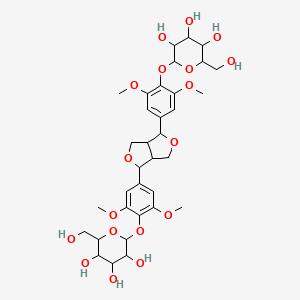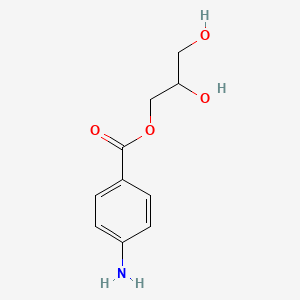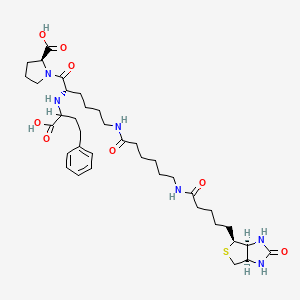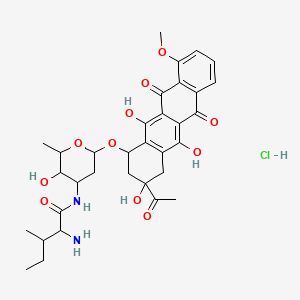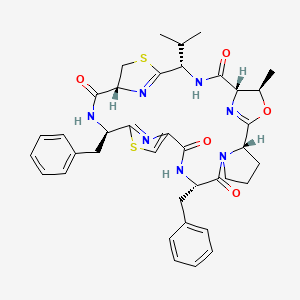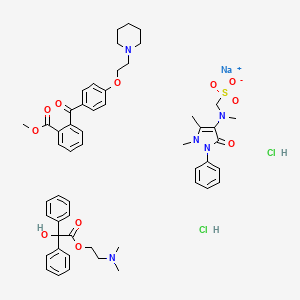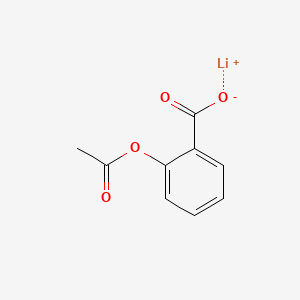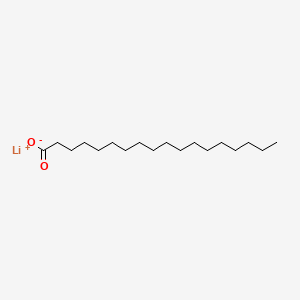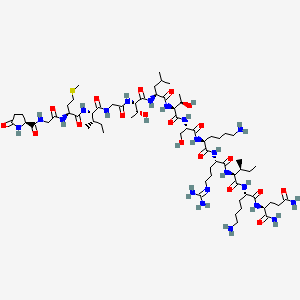
Levitide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Levitide is synthesized from its precursor, preprothis compound, which is 88 residues long and contains the this compound peptide at the C terminus . The synthetic route involves isolating the peptide from the skin secretions of Xenopus laevis and sequencing it using fast atom bombardment mass spectrometry . The preparation method for in vivo applications involves dissolving the peptide in DMSO and further diluting it with PEG300, Tween 80, and ddH2O .
Análisis De Reacciones Químicas
Levitide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically derivatives of the original peptide, which can be used for further biochemical studies .
Aplicaciones Científicas De Investigación
Levitide has a wide range of scientific research applications:
Mecanismo De Acción
Levitide exerts its effects by interacting with specific molecular targets and pathways. It shows a striking nucleotide and amino acid sequence homology with xenopsin, suggesting that it may share similar biological activities . The peptide likely interacts with receptors on the surface of target cells, triggering a cascade of intracellular events that lead to its observed effects .
Comparación Con Compuestos Similares
Levitide is similar to other neurohormone-like peptides such as xenopsin and other antimicrobial peptides found in amphibian skin . its unique sequence and structure provide it with distinct biological activities that make it a valuable compound for research and therapeutic applications .
Similar Compounds
This compound’s uniqueness lies in its dual role as a neurohormone and an antimicrobial agent, making it a versatile compound for various scientific and medical applications .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73)/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPZBREJGHLQM-MUFHBRNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H119N21O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114281-19-5 |
Source


|
| Record name | Levitide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114281195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Levitide and where is it found?
A1: this compound is an antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis. It is part of the frog's innate immune system, offering defense against a variety of microorganisms. This compound is derived from a larger precursor protein that also gives rise to other bioactive peptides. []
Q2: How is this compound related to other peptides found in Xenopus laevis skin?
A2: Research has shown that the gene encoding the precursor for this compound shares a homologous "export exon" with the genes for other Xenopus laevis skin peptides such as GLa, xenopsin, and caerulein. This shared exon codes for a signal sequence and part of a pro-region involved in peptide processing. This suggests a common evolutionary origin and mechanism for these diverse amphiphilic peptides. []
Q3: Has the gene for this compound been identified in other frog species?
A4: While this compound itself has been primarily studied in Xenopus laevis, research has identified similar peptides in other frog species. For example, Xenopus tropicalis skin contains a peptide called Pxt-11, which shares significant sequence homology with this compound. This suggests a conserved role for this compound-like peptides in amphibian immunity. []
Q4: How is this compound purified from Xenopus laevis skin?
A5: A common method for purifying this compound involves acidic extraction of frog skin followed by a multi-step purification process. This can include C18 Sep-Pak cartridge enrichment, heparin affinity HPLC, and reversed-phase HPLC. This process helps isolate this compound and other antimicrobial peptides based on their specific properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
